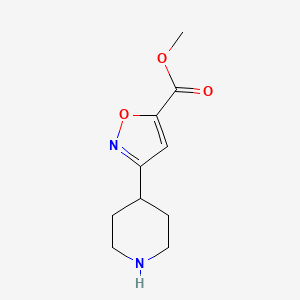

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

説明

特性

IUPAC Name |

methyl 3-piperidin-4-yl-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-10(13)9-6-8(12-15-9)7-2-4-11-5-3-7/h6-7,11H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEXFDDEQWNOKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NO1)C2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

physicochemical properties of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

Technical Whitepaper: Physicochemical Profiling and Synthetic Utilities of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate

Executive Summary

Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate (commonly supplied as its hydrochloride salt, CAS: 1892520-44-3) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery[1]. Featuring a rigid 1,2-oxazole (isoxazole) core coupled with a basic piperidine ring, this scaffold provides an ideal vector for exploring chemical space during hit-to-lead optimization. This whitepaper details its physicochemical properties, mechanistic reactivity, and validated experimental protocols for its integration into complex pharmacophores.

Structural & Physicochemical Profiling

Understanding the physicochemical properties of this building block is crucial for predicting its behavior in both synthetic reactions and biological assays. The molecule presents two distinct reactive domains: the secondary amine of the piperidine ring (a nucleophilic and basic center) and the methyl ester at the C5 position of the isoxazole (an electrophilic site suitable for amidation or hydrolysis).

Table 1: Physicochemical Properties of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate

| Property | Value | Implications for Drug Design |

| CAS Number | 1892520-44-3 (HCl Salt)[2] | Standardized identifier for commercial procurement and regulatory tracking. |

| Molecular Formula | C10H15ClN2O3 (HCl Salt) | Defines the stoichiometric mass for reaction planning. |

| Molecular Weight | 246.69 g/mol (HCl) / 210.23 g/mol (Free Base)[2] | Low molecular weight allows for significant downstream elaboration without exceeding Lipinski's Rule of 5. |

| Predicted pKa (Amine) | ~10.2 | Protonated at physiological pH; requires neutralization during nucleophilic coupling. |

| Topological Polar Surface Area | ~64.3 Ų | Excellent membrane permeability profile; balanced polarity from the isoxazole and ester. |

| H-Bond Donors / Acceptors | 1 / 4 | Favorable for forming specific directional interactions within target protein binding pockets. |

Mechanistic Insights into Reactivity

The strategic value of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate lies in its orthogonal reactivity.

-

The Piperidine Nitrogen: As a secondary amine, it is highly nucleophilic. However, because it is typically supplied as the hydrochloride salt to enhance stability and shelf-life[1], it must be liberated to its free base form in situ using a non-nucleophilic base (e.g., DIPEA) prior to N-alkylation or acylation.

-

The Isoxazole-5-Carboxylate: The methyl ester is primed for nucleophilic acyl substitution. The electron-withdrawing nature of the isoxazole ring increases the electrophilicity of the carbonyl carbon. Care must be taken to avoid harsh basic conditions (like strong aqueous NaOH at elevated temperatures), which can cause premature ester hydrolysis or, in extreme cases, ring-opening of the isoxazole core[3].

Synthetic derivatization pathways for the piperidine and ester moieties.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems, incorporating in-process controls to verify reaction progress.

Protocol A: Selective N-Acylation of the Piperidine Ring Objective: To functionalize the piperidine nitrogen while preserving the C5-methyl ester. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected as the base because its steric bulk prevents it from acting as a nucleophile, thereby protecting the sensitive methyl ester from cleavage. Dichloromethane (DCM) is used as an aprotic solvent to ensure the solubility of the acyl chloride and the organic base.

Step-by-Step Methodology:

-

Preparation: Suspend Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL) under an inert nitrogen atmosphere.

-

Neutralization: Add DIPEA (2.5 eq, 2.5 mmol) dropwise at 0 °C. Validation: The suspension will transition to a clear solution as the hydrochloride salt is neutralized to the soluble free base.

-

Electrophile Addition: Slowly add the desired acyl chloride (1.1 eq, 1.1 mmol) dissolved in DCM (2 mL) over 10 minutes to prevent exothermic degradation.

-

Reaction Monitoring: Stir the reaction at room temperature for 2 hours. Validation: Monitor via TLC (Eluent: 5% MeOH in DCM). The starting material (ninhydrin active, low Rf) should disappear, replaced by a higher Rf product spot (UV active).

-

Workup: Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Analytical Confirmation: Confirm the integrity of the methyl ester via LC-MS (expected [M+H]+ corresponding to the N-acyl product) and 1H NMR (presence of the singlet at ~3.9 ppm for the -OCH3 group).

Protocol B: Mild Saponification of the C5-Ester Objective: To convert the methyl ester to a carboxylic acid for subsequent amide coupling. Causality & Design: Lithium Hydroxide (LiOH) is chosen over sodium or potassium hydroxide. The lithium cation coordinates effectively with the isoxazole oxygen, directing the hydroxide nucleophile specifically to the ester carbonyl. This minimizes the risk of base-catalyzed ring-opening of the isoxazole. A THF/Water co-solvent system ensures both the organic substrate and the inorganic base remain in solution.

Step-by-Step Methodology:

-

Preparation: Dissolve the N-protected intermediate (1.0 eq, 1.0 mmol) in a 1:1 mixture of THF and distilled water (10 mL).

-

Hydrolysis: Add LiOH monohydrate (2.0 eq, 2.0 mmol) in one portion at room temperature.

-

Reaction Monitoring: Stir vigorously for 3-4 hours. Validation: Monitor by LC-MS. The mass of the starting material should shift by -14 Da (loss of a methyl group, gain of a proton).

-

Workup: Evaporate the THF under reduced pressure. Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 3-4 using 1M HCl. Validation: The product should precipitate as a white solid.

-

Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure isoxazole-5-carboxylic acid derivative.

Pharmacophore Integration & Application Context

In medicinal chemistry, the 3-(piperidin-4-yl)-1,2-oxazole motif serves as a rigidified, metabolically stable linker. The isoxazole ring acts as a bioisostere for amide bonds or phenyl rings, offering improved aqueous solubility and distinct hydrogen-bonding vectors. The piperidine ring provides a basic center that frequently engages in critical salt-bridge interactions with acidic residues (e.g., Asp or Glu) within target protein binding pockets, such as those found in G-protein coupled receptors (GPCRs) or kinase hinge regions.

Pharmacophoric contributions of the molecule's structural domains.

References

- BLD Pharm. "Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride - BLDpharm".

- Bidepharm. "CAS:1892520-44-3, Methyl 3-(piperidin-4-yl)-1,2-oxazole ... - 毕得医药".

- Sigma-Aldrich. "Methyl 3-hydroxy-5-isoxazolecarboxylate 98 10068-07-2 - Sigma-Aldrich".

- PubChem. "Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate - PubChem".

Sources

- 1. 1892520-44-3|Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 2. CAS:1892520-44-3, Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride-毕得医药 [bidepharm.com]

- 3. Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate | C11H10ClNO3 | CID 368752 - PubChem [pubchem.ncbi.nlm.nih.gov]

structural analysis of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate derivatives

An In-depth Technical Guide to the Structural Analysis of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate scaffold represents a significant structural motif in modern medicinal chemistry. Its constituent parts—a conformationally mobile piperidine ring, a planar aromatic 1,2-oxazole (isoxazole) core, and a methyl carboxylate group—present both opportunities and challenges for drug design and structural elucidation. This guide provides an in-depth exploration of the multi-technique approach required for the unambiguous structural and conformational analysis of this class of compounds. By integrating insights from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography, we present not just the protocols, but the causal logic behind their application. This document serves as a comprehensive resource for scientists engaged in the synthesis, characterization, and optimization of these and related heterocyclic compounds.

Introduction: The Architectural Significance of the Scaffold

The convergence of the piperidine and 1,2-oxazole heterocycles in a single molecular framework is of high interest in drug discovery. The piperidine moiety is a ubiquitous feature in central nervous system (CNS) active agents and other pharmaceuticals, prized for its ability to confer aqueous solubility and engage in critical hydrogen bonding interactions via its basic nitrogen atom.[1][2] The 1,2-oxazole ring, a stable five-membered aromatic heterocycle, acts as a versatile linker and a bioisostere for other functional groups, influencing the electronic properties and metabolic stability of the molecule.[3][4]

The precise three-dimensional arrangement of these components is paramount to their biological function. Therefore, a rigorous and systematic approach to structural analysis is not merely a confirmatory step but a foundational element of the drug development process. This guide details the workflow for achieving a definitive structural assignment.

Overview of a Plausible Synthetic Route

A robust structural analysis begins with an understanding of the synthetic pathway, which can inform potential side products, impurities, and, most critically, regioisomers. A common and effective strategy for constructing the target scaffold involves the cycloaddition of hydroxylamine onto a β-enamino ketoester precursor.[5]

The logical workflow for this synthesis is outlined below. The choice of this route is strategic; it builds the core scaffold by forming the oxazole ring around a pre-existing piperidine-derived fragment, offering good control over the final product.

Caption: Plausible synthetic workflow for the target compound class.

Core Analytical Techniques: An Integrated Approach

No single technique can provide a complete structural picture. True confidence in a structure is achieved by synthesizing data from multiple orthogonal methods. The following sections detail the role and rationale of each core analytical technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint in Solution

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms in solution.

Rationale for Use: NMR is the primary tool used to establish the covalent framework of the molecule. For this specific scaffold, it is indispensable for confirming the correct linkage between the piperidine and oxazole rings and for determining the conformational preference of the piperidine ring.

Step-by-Step Experimental Protocol:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to identify include the oxazole proton, the methyl ester singlet, and the complex multiplets of the piperidine ring.

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a count of unique carbon atoms and their chemical environments (e.g., C=O, aromatic C, aliphatic C).

-

2D NMR Acquisition: Perform a suite of 2D experiments, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks, primarily within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the piperidine and oxazole fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proximity of protons, which helps confirm the chair conformation of the piperidine ring and the relative orientation of its substituents.[6]

-

Data Interpretation and Key Structural Insights:

| Technique | Observed Feature | Structural Interpretation & Causality |

| ¹H NMR | Singlet ~8.5 ppm | Characteristic chemical shift for the C4-H of the 1,2-oxazole ring.[5] |

| Singlet ~3.9 ppm | Methyl protons of the ester group (-COOCH₃). | |

| Complex multiplets ~1.8-3.5 ppm | Protons of the piperidine ring. The broadness and complexity arise from axial/equatorial environments and potential ring flipping.[2] | |

| ¹³C NMR | Signal ~180 ppm | C5 carbon of the oxazole ring, deshielded by attachment to two oxygen atoms.[5] |

| Signal ~162 ppm | Carbonyl carbon (C=O) of the methyl ester. | |

| Signal ~150 ppm | C3 carbon of the oxazole ring, attached to the piperidine.[5] | |

| Signal ~108 ppm | C4 carbon of the oxazole ring.[5] | |

| Signals ~25-55 ppm | Carbons of the piperidine ring.[7][8] | |

| HMBC | Correlation between piperidine H4 and oxazole C3 | Crucial Evidence: This long-range correlation unambiguously confirms that the piperidine ring is attached at the C3 position of the oxazole, ruling out other isomers. |

| NOESY | Correlations between axial protons (e.g., H2ax-H4ax, H2ax-H6ax) | Confirms the chair conformation of the piperidine ring, which is its most stable arrangement, minimizing steric and torsional strain.[6][9] |

Mass Spectrometry (MS): Elemental Composition and Fragmentation

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as a powerful validation of the proposed structure.

Rationale for Use: High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to calculate a unique and unambiguous molecular formula. Tandem MS (MS/MS) analysis reveals fragmentation patterns that act as a "fingerprint" corroborating the connectivity of the molecular scaffold.

Step-by-Step Experimental Protocol:

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via an LC system or direct infusion.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate protonated molecular ions [M+H]⁺ with minimal fragmentation.

-

High-Resolution Mass Analysis: Measure the mass-to-charge ratio (m/z) of the molecular ion using a high-resolution analyzer (e.g., TOF or Orbitrap) to an accuracy of <5 ppm.

-

Fragmentation Analysis (MS/MS): Isolate the [M+H]⁺ ion, subject it to collision-induced dissociation (CID), and analyze the resulting fragment ions.

Expected Data and Interpretation:

-

Molecular Ion: The measured m/z of the [M+H]⁺ ion will be compared to the theoretical value for the proposed formula (e.g., C₁₁H₁₆N₂O₃). A mass error of <5 ppm provides high confidence in the elemental composition.

-

Key Fragmentation Pathways: The fragmentation pattern provides a roadmap of the molecule's structure. Common fragmentation pathways for oxazole derivatives involve cleavage of the ring.[10][11] The piperidine ring can also undergo characteristic ring-opening fragmentations. The loss of the methoxy group (-OCH₃) or the entire methyl carboxylate moiety from the molecular ion is also an expected fragmentation. A mass defect filtering approach can be useful for identifying metabolites with unpredictable structures, such as those arising from oxazole ring opening.[12]

Infrared (IR) Spectroscopy: Functional Group "Snapshot"

IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups within the molecule.

Rationale for Use: While not providing detailed connectivity information, IR spectroscopy is an excellent first-pass analytical technique to verify that the key chemical transformations in the synthesis have occurred, specifically the formation of the ester and the presence of the heterocyclic rings.

Step-by-Step Experimental Protocol:

-

Sample Preparation: The sample can be analyzed neat (as a thin film on a salt plate), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Spectrum Acquisition: Scan the sample with infrared radiation, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption frequencies corresponding to specific bond vibrations.

Key Vibrational Frequencies:

| Frequency (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~2950-2850 | C-H Stretch | Piperidine CH₂ | Confirms aliphatic components. |

| ~1725-1740 | C=O Stretch | Ester Carbonyl | Critical evidence for the presence of the methyl carboxylate group.[13][14] |

| ~1620-1650 | C=N Stretch | Oxazole Ring | Confirms the presence of the heterocyclic ring system.[14] |

| ~1550-1580 | C=C Stretch | Oxazole Ring | Further evidence of the aromatic oxazole ring. |

| ~1250-1050 | C-O Stretch | Ester and Oxazole Ring | Confirms the presence of C-O single bonds. |

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

X-ray crystallography is the unequivocal gold standard for determining the three-dimensional structure of a molecule in the solid state.[15]

Rationale for Use: This technique provides the ultimate proof of structure, revealing precise bond lengths, bond angles, and the absolute conformation of the molecule. For drug development, this information is invaluable for understanding ligand-receptor interactions and for computational modeling studies.[16]

Step-by-Step Experimental Workflow:

-

Crystallization: Grow a high-quality single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[17]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is solved to locate the positions of the atoms, and the structural model is refined to best fit the experimental data.

Anticipated Structural Features:

-

Piperidine Conformation: The piperidine ring is expected to adopt a stable chair conformation with the bulky oxazole-carboxylate substituent in the equatorial position to minimize steric hindrance.[9][16]

-

Ring Planarity: The 1,2-oxazole ring will be essentially planar.

-

Bond Lengths & Angles: The analysis will provide precise measurements for all bonds, confirming standard values for sp², sp³, C-N, C-O, C=O, and C=N bonds.

Integrated Structural Elucidation Workflow

The power of this multi-technique approach lies in its synergistic and self-validating nature. Data from one experiment corroborates or refines the hypothesis drawn from another, leading to an unshakeable final structure.

Caption: Integrated workflow for definitive structural analysis.

Conclusion

The structural analysis of methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate derivatives requires a disciplined, multi-faceted analytical strategy. While techniques like IR and basic MS provide rapid initial checks, they are insufficient for unambiguous characterization. A comprehensive suite of 1D and 2D NMR experiments is essential to establish the covalent framework and solution-state conformation. High-resolution mass spectrometry provides definitive confirmation of the elemental composition. Ultimately, single-crystal X-ray crystallography offers the final, incontrovertible proof of the three-dimensional structure. Adherence to this integrated workflow ensures the highest level of scientific integrity and provides the solid structural foundation necessary for advancing these promising molecules in drug discovery and development programs.

References

- Benchchem. The Structure-Activity Relationship of 4-Methyl-2-(piperidin-2-yl)oxazole Derivatives: A Technical Guide for Drug Discovery Prof.

- AIP Publishing. Synthesis, Structural Elucidation and Bioassay of Morpholine/Thiomorpholine and Piperidine Containing Oxazoles.

- Indian Academy of Sciences. Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations.

- ACS Publications. Computational and NMR Spectroscopic Evidence for Stereochemistry-Dependent Conformations of 2,2,6,6- Tetramethylpiperidinyl-Mask.

- Semantic Scholar. MASS SPECTROMETRY OF OXAZOLES.

- PMC. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.

- PubMed. Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar.

- Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.

- PubMed. FT-IR, Laser-Raman Spectra and Computational Analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic Acid.

- PMC. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.

- Thieme Connect. Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review.

- ACS Omega. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies.

- Benchchem. comparative analysis of spectroscopic data of benzoxazole derivatives.

- Acta Scientiarum Naturalium Universitatis Pekinensis. The Study of the Mass Spectrum of 2-Ar-4-phenyl-oxazole derivates.

- PMC. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- The Journal of Organic Chemistry. Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.

- PubMed. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates.

- PMC. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate.

- MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

- IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.

- ResearchGate. Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach.

- ResearchGate. Chemical structures of oxazole derivatives. The red-coloured segments...

- Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.

- Benchchem. Comparative Guide to X-ray Crystallographic Data of 4,5-diphenyl-oxazole Derivatives.

- Benchchem. The Core Structural Anatomy of Piperidine: A Technical Guide.

- MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides.

- ACS Publications. Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules.

- ResearchGate. Single crystal X-ray structure of compound 13.

- Chemspace. 4-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carbonyl]piperidin-4-ol.

- NextSDS. methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride.

- Google Patents. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

- ResearchGate. Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative.

- Benchchem. Validating the Structure of Novel 2-Piperidinol Derivatives by X-ray Crystallography: A Comparative Guide.

- PubChem. Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate hydrochloride.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. thieme-connect.com [thieme-connect.com]

- 4. ijcrt.org [ijcrt.org]

- 5. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]

- 6. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. The Study of the Mass Spectrum of 2-Ar-4-phenyl-oxazole derivates [xbna.pku.edu.cn]

- 12. Mass defect filtering on high resolution LC/MS data as a methodology for detecting metabolites with unpredictable structures: identification of oxazole-ring opened metabolites of muraglitazar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. FT-IR, Laser-Raman spectra and computational analysis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Unraveling the In Vitro Mechanism of Action: A Technical Guide to Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

Foreword: Charting a Course for Mechanistic Discovery

In the landscape of contemporary drug discovery, the elucidation of a compound's mechanism of action (MoA) is a critical milestone. It is the compass that guides a molecule from a mere chemical entity to a potential therapeutic agent. This technical guide is dedicated to Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate , a compound of interest whose specific biological functions remain to be fully characterized in the public domain. The following sections are designed to provide researchers, scientists, and drug development professionals with a comprehensive, scientifically-grounded roadmap for investigating its in vitro MoA.

Drawing upon the known pharmacological activities of structurally related oxazole and piperidine-containing compounds, this document will not present established facts about this specific molecule. Instead, it will propose a logical, evidence-based framework for its investigation. We will delve into hypothesized molecular targets, propose detailed experimental protocols to test these hypotheses, and provide the rationale behind these strategic choices, thereby empowering research teams to systematically uncover the biological secrets of this promising scaffold.

Molecular Scaffolding: Deconstructing Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

The structure of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate presents a compelling amalgamation of chemical motifs known to interact with various biological targets. A thorough understanding of these components is fundamental to postulating its MoA.

-

The 1,2-Oxazole Core: The oxazole ring is a five-membered heterocycle that is a common feature in many biologically active compounds.[1][2][3] Its unique electronic and structural properties allow it to participate in various non-covalent interactions with protein targets.[3] Derivatives of oxazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][4]

-

The Piperidine Moiety: The piperidine ring is a saturated heterocycle that is a key component of many central nervous system (CNS) active drugs.[5] Its basic nitrogen can act as a proton acceptor in physiological conditions, facilitating interactions with acidic residues in protein binding pockets. This moiety often confers affinity for G-protein coupled receptors (GPCRs) and ion channels.

-

The Methyl Carboxylate Group: This ester group can act as a hydrogen bond acceptor and may be susceptible to hydrolysis by esterases in a biological system. Its presence influences the compound's polarity, solubility, and potential interactions with target proteins.

Given these structural features, it is plausible that Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate could interact with a range of protein targets, including kinases, GPCRs, or enzymes involved in inflammatory or cell proliferation pathways.

Hypothesized Mechanisms and Proposed Investigatory Pathways

Based on the pharmacology of related heterocyclic compounds, we can formulate several primary hypotheses for the MoA of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate. This section outlines these hypotheses and the experimental workflows to validate them.

Hypothesis A: Inhibition of Protein Kinases

Many oxazole-containing compounds have been identified as potent protein kinase inhibitors.[6][7] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of diseases such as cancer and inflammation.

A logical first step is to screen the compound against a broad panel of human kinases to identify potential targets.

Caption: Workflow for kinase inhibitor profiling.

-

Reagents and Materials:

-

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate (test compound)

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

-

384-well assay plates

-

-

Procedure:

-

Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Perform serial dilutions of the test compound in assay buffer to create a dose-response curve (e.g., from 100 µM to 1 nM).

-

Add 5 µL of the diluted compound or vehicle (DMSO control) to the wells of a 384-well plate.

-

Add 10 µL of the kinase/substrate mixture to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration close to the Km for the specific kinase).

-

Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

-

Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection reagent.

-

Measure luminescence or fluorescence using a plate reader.

-

-

Data Analysis:

-

Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

-

Plot the percent inhibition versus the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Hypothesis B: Modulation of G-Protein Coupled Receptors (GPCRs)

The piperidine moiety is a common pharmacophore in ligands for various GPCRs, including opioid, dopamine, and serotonin receptors.

Caption: Workflow for GPCR activity screening.

-

Reagents and Materials:

-

HEK293 cells stably expressing the target GPCR

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test compound and a known agonist/antagonist for the receptor

-

Fluorescent plate reader with an injection system

-

-

Procedure:

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.

-

Prepare serial dilutions of the test compound.

-

To determine agonist activity, add the diluted compound to the cells and measure the change in fluorescence over time.

-

To determine antagonist activity, pre-incubate the cells with the test compound before adding a known agonist at its EC₈₀ concentration.

-

Measure the fluorescence intensity before and after the addition of the compound/agonist.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) from baseline.

-

For agonist mode, plot ΔF against the log of the compound concentration to determine the EC₅₀.

-

For antagonist mode, plot the inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.

-

Data Interpretation and Mechanistic Deconvolution

The initial screening results will guide the subsequent, more focused experiments.

| Potential Primary Finding | Next Steps | Rationale |

| Potent inhibition of a specific kinase (e.g., IC₅₀ < 1 µM) | ATP-competition assays, cellular target engagement assays (e.g., Western blot for downstream substrate phosphorylation) | To confirm the mode of inhibition and verify that the compound interacts with the target in a cellular context. |

| High-affinity binding to a GPCR | Functional assays (cAMP, calcium flux, β-arrestin) | To determine if the compound is an agonist, antagonist, or allosteric modulator of the receptor. |

| Broad, non-specific activity | Cytotoxicity assays, cell viability assays (e.g., MTT, CellTiter-Glo®) | To rule out general toxicity as the primary mechanism of action. |

| No significant activity in primary screens | Consider alternative targets (e.g., ion channels, metabolic enzymes), phenotypic screening | The compound may have a novel mechanism of action not covered by the initial target-based screens. |

Concluding Remarks and Future Directions

This guide provides a foundational strategy for elucidating the in vitro mechanism of action of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate. The proposed workflows are designed to be iterative, with the results from each stage informing the next. It is crucial to maintain scientific rigor, including appropriate controls and orthogonal assays, to validate any initial findings.

Should a primary molecular target be identified, subsequent studies should focus on understanding the structure-activity relationship (SAR) through the synthesis and testing of analogs.[8] Furthermore, transitioning to in vivo models will be essential to determine the compound's pharmacokinetic properties and its efficacy in a disease-relevant context.

The journey to understanding a compound's mechanism of action is one of meticulous investigation and logical deduction. By following a structured and hypothesis-driven approach, the scientific community can unlock the full therapeutic potential of novel chemical entities like Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate.

References

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC.

- methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride - NextSDS.

- Synthesis and some pharmacological properties of 3-(piperidin-4-yl)-4-substituted-D2-1,2,4-triazoline-5-thione derivatives - PubMed.

- 1060814-32-5|3-(Piperidin-4-yl)isoxazole|BLD Pharm.

- In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma - Preprints.org.

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI.

- In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC.

- In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Der - Chemical Methodologies.

- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - Beilstein Journals.

- Synthesis and pharmacological evaluation of a novel series of 3-aryl-2-(2-substituted-4-methylthiazole-5-yl)thiazolidin-4-one as possible anti-inflammatory and antimicrobial agents - ResearchGate.

- (PDF) Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl} - ResearchGate.

- Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives.

- Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - Semantic Scholar.

- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.

- Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors - PMC.

- 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylic acid hydrochloride - NextSDS.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.

Sources

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and some pharmacological properties of 3-(piperidin-4-yl)-4-substituted-D2-1,2,4-triazoline-5-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma[v1] | Preprints.org [preprints.org]

- 7. In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Preliminary Screening of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate for Drug Discovery: A Technical Guide

Executive Summary & Structural Rationale

Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate (CAS: 1892520-44-3) is a stereochemically rich, bifunctional building block highly relevant to modern Fragment-Based Drug Discovery (FBDD). To successfully screen this compound, researchers must understand the physicochemical contributions of its three distinct structural motifs:

-

The Piperidine Scaffold: Historically, FBDD has suffered from "flatland"—an over-reliance on 2D planar aromatic fragments that lack target specificity. The piperidine ring introduces sp3-hybridized 3D character, which increases binding specificity and improves aqueous solubility. Furthermore, its basic secondary amine (pKa ~9.5) serves as a critical hydrogen bond donor/acceptor [1].

-

The 1,2-Oxazole (Isoxazole) Core: The isoxazole ring is a privileged bioisostere for amides and esters. It provides a stable hydrogen bond acceptor (via the nitrogen or oxygen) while resisting the proteolytic cleavage that typically degrades peptide-like bonds [2].

-

The Methyl Carboxylate Ester: Positioned at C5, this ester acts as a synthetic handle for further lead optimization (e.g., amidation) or as a lipophilic prodrug moiety to enhance membrane permeation during initial cellular assays.

The Causality of the Preliminary Screening Cascade

A screening cascade must be explicitly designed around the specific liabilities of the molecule. For this piperidine-isoxazole fragment, the experimental design is driven by the following causal relationships:

-

Permeability vs. Solubility Trade-off: At physiological pH (7.4), the piperidine nitrogen is predominantly protonated. While this ensures excellent kinetic solubility, the positive charge creates a high desolvation energy penalty when crossing lipophilic cell membranes. We must use a Parallel Artificial Membrane Permeability Assay (PAMPA) to isolate passive permeability from active transport, ensuring the fragment can reach intracellular targets without relying on solute carrier (SLC) transporters.

-

Esterase Liability: The methyl carboxylate at position 5 is highly susceptible to hydrolysis by carboxylesterases (CES1/CES2) abundant in the liver. Rapid hydrolysis to the carboxylic acid will drastically alter the fragment's charge state (creating a zwitterion), which can abolish target binding. Therefore, Microsomal Stability assays must be deployed to monitor both parent depletion and acid metabolite formation.

-

Target Engagement: Isoxazoles effectively mimic acetyl-lysine, making them excellent starting points for epigenetic targets like BET bromodomains (e.g., BRD4) [3]. Additionally, piperidine-heterocycle hybrids are frequently explored as kinase inhibitors (e.g., VEGFR-2/c-Met) [4].

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness, every protocol must be a self-validating system containing internal controls that prove the assay's mechanical integrity.

Protocol 1: Self-Validating PAMPA (Passive Permeability)

Objective: Determine the passive transcellular permeability of the fragment at pH 7.4. Self-Validation Mechanism: Inclusion of Verapamil (high permeability) and Atenolol (low permeability). If Verapamil fails to cross, the artificial lipid membrane is compromised.

-

Preparation: Prepare a 10 mM stock solution of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate in pure DMSO.

-

Donor Solution: Dilute the stock to 10 µM in PBS (pH 7.4) containing 1% DMSO. Do the same for Verapamil and Atenolol in separate wells.

-

Membrane Coating: Coat the PVDF membrane filter of the PAMPA sandwich plate (donor compartment) with 5 µL of a 1% (w/v) lecithin in dodecane solution.

-

Assembly: Add 150 µL of the donor solution to the bottom wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells (top). Assemble the sandwich.

-

Incubation: Incubate at room temperature for 5 hours without agitation to maintain the unstirred water layer (UWL).

-

Quantification: Separate the plates. Quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe ).

Protocol 2: Self-Validating Liver Microsomal Stability

Objective: Assess the vulnerability of the methyl ester to hepatic carboxylesterases and the piperidine to CYP-mediated oxidation. Self-Validation Mechanism: Inclusion of Procaine (a known esterase substrate). If Procaine is not rapidly hydrolyzed, the esterase activity of the microsome batch is inactive, invalidating the run.

-

Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Add the fragment (final concentration 1 µM, <0.5% DMSO).

-

Cofactor Addition: Initiate the reaction by adding an NADPH regenerating system (for CYP activity). Note: Esterases do not require NADPH, but adding it allows simultaneous monitoring of CYP and CES pathways.

-

Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, explicitly scanning for both the parent mass and the M-14 mass (loss of methyl group, indicating ester hydrolysis).

Quantitative Benchmarks for Fragment Triage

Below is a summary of the quantitative data thresholds required to progress this specific piperidine-isoxazole fragment into lead optimization.

| Parameter | Assay Methodology | Target Threshold | Biological Rationale |

| Molecular Weight | Calculation | < 300 Da | Adherence to the Rule of Three (Ro3) for optimal FBDD starting points. |

| cLogP | in silico Calculation | 1.0 - 3.0 | Balances aqueous solubility with lipophilic membrane permeability. |

| Kinetic Solubility | Laser Nephelometry | > 100 µM | Prevents compound precipitation during high-concentration biochemical target screening. |

| Passive Permeability ( Pe ) | PAMPA (pH 7.4) | > 1.5 × 10⁻⁶ cm/s | Required for engaging intracellular targets (e.g., epigenetic readers or kinases). |

| Intrinsic Clearance ( CLint ) | Human Liver Microsomes | < 40 µL/min/mg | Prevents rapid first-pass metabolism, specifically rapid ester hydrolysis. |

| Cytotoxicity ( IC50 ) | HepG2 Cell Line (48h) | > 50 µM | Ensures that subsequent phenotypic effects are target-specific rather than due to general toxicity. |

Visualizations

Figure 1: Tiered preliminary screening workflow for fragment-based drug discovery.

Figure 2: Mechanistic pathway of isoxazole-mediated BRD4 inhibition and oncogene suppression.

References

-

Title: Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates Source: RSC Medicinal Chemistry URL: [Link]

-

Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances URL: [Link]

-

Title: Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases Source: Pharmaceuticals URL: [Link]

Sources

- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate molecular docking studies and binding affinity

An In-depth Technical Guide to the Molecular Docking and Binding Affinity Analysis of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

Abstract

In the landscape of modern drug discovery, computational techniques such as molecular docking have become indispensable for the rapid and cost-effective screening of potential therapeutic agents. This guide provides a comprehensive, in-depth protocol for conducting a molecular docking study on Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate, a molecule featuring the medicinally significant piperidine and isoxazole scaffolds. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to elucidate the scientific rationale behind each procedural choice, ensuring a robust and reproducible virtual screening workflow. We will explore the selection of a therapeutically relevant target, the meticulous preparation of both ligand and receptor, the execution of the docking simulation, and the critical analysis of the resulting binding affinities and interaction patterns. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage in silico methods to accelerate the identification and optimization of novel chemical entities.

Introduction to the Compound and In Silico Strategy

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate is a heterocyclic compound incorporating two key pharmacophores: a piperidine ring and an isoxazole ring. The piperidine moiety is a ubiquitous structural motif found in numerous approved drugs, particularly those targeting the central nervous system (CNS), owing to its ability to engage in critical hydrogen bonding and ionic interactions with biological targets. The isoxazole ring is a versatile five-membered heterocycle known for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The combination of these two scaffolds in a single molecule presents an intriguing candidate for investigation against various protein targets.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. By estimating the binding affinity and analyzing the non-covalent interactions, docking allows researchers to hypothesize the ligand's mechanism of action at a molecular level, prioritize candidates for synthesis and in vitro testing, and guide lead optimization efforts.

This guide will use Acetylcholinesterase (AChE) as a representative protein target to illustrate the docking protocol. AChE is a critical enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. The selection of AChE is rationalized by the prevalence of piperidine-containing structures among known AChE inhibitors, such as the marketed drug Donepezil.

The Molecular Docking Workflow: A Step-by-Step Protocol

The following protocol outlines a validated workflow for preparing and docking the ligand and receptor, designed to ensure scientific rigor and reproducibility.

An In-Depth Technical Guide to the Preclinical Toxicity and Safety Assessment of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

Foreword: A Proactive Approach to Safety in Novel Compound Development

The journey of a novel chemical entity from discovery to potential therapeutic application is contingent upon a rigorous evaluation of its safety and toxicity profile. This guide provides a comprehensive framework for the preclinical safety assessment of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate, a compound featuring a piperidine moiety linked to an isoxazole core. In the absence of specific toxicological data for this molecule, this document outlines a robust, multi-tiered strategy, from in silico prediction to in vivo studies, to thoroughly characterize its potential risks. The methodologies described herein are grounded in established principles of toxicology and regulatory expectations, providing a scientifically sound pathway for drug development professionals.

Compound Overview and Structural Considerations for Toxicity

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate is a heterocyclic compound incorporating two key structural motifs with known pharmacological and toxicological relevance: the piperidine ring and the 1,2-oxazole (isoxazole) ring.

-

Piperidine Moiety: The piperidine scaffold is a prevalent feature in many approved pharmaceuticals, valued for its favorable pharmacokinetic properties.[1] However, piperidine derivatives are not without potential liabilities. Their safety profile is a critical area of investigation, with cytotoxicity being a primary concern in early development.[1] Depending on substitution patterns, piperidine-containing compounds can interact with various biological targets, including central nervous system receptors, which necessitates careful neurotoxicity screening.

-

Isoxazole Moiety: Isoxazoles are considered "privileged scaffolds" in medicinal chemistry due to their versatile biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Despite their therapeutic potential, some isoxazole derivatives have been associated with toxicity, including anticholinergic and hallucinogenic effects.[2] The metabolic fate of the isoxazole ring can also lead to the formation of reactive intermediates, warranting genotoxicity and metabolic stability assessments.

The combination of these two moieties in Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate necessitates a comprehensive safety evaluation that addresses the potential toxicities associated with each component.

A Tiered Approach to Toxicity and Safety Profiling

A systematic and tiered approach is recommended to efficiently assess the safety profile of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate. This begins with computational and in vitro methods to identify potential hazards early, followed by more complex in vivo studies to understand systemic effects.

Caption: A tiered workflow for the preclinical safety assessment of a novel chemical entity.

In Silico Toxicity Prediction

Prior to extensive laboratory testing, computational models can predict potential toxicities based on the chemical structure of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate.

| Parameter | Prediction Tool | Potential Findings |

| Genotoxicity | DEREK Nexus | Alerts for potential DNA reactivity or chromosomal damage. |

| Carcinogenicity | TOPKAT | Prediction of tumorigenic potential in rodents. |

| hERG Inhibition | In-house QSAR models | Estimation of the risk of cardiac arrhythmia. |

| Metabolism | StarDrop | Identification of potential sites of metabolism and reactive metabolite formation. |

In Vitro Toxicity Assessment

A battery of in vitro assays should be conducted to evaluate the compound's effects at the cellular level.

Cytotoxicity

The initial assessment of cytotoxicity is crucial for determining the compound's therapeutic window.[1]

-

Objective: To determine the concentration of the compound that causes 50% inhibition of cell growth (IC50).

-

Cell Lines: A panel of cell lines should be used, including human liver cells (HepG2) to assess potential hepatotoxicity, and human embryonic kidney cells (HEK293) for general cytotoxicity.

-

Methodology: Cells are incubated with a range of concentrations of the test compound for 48-72 hours. Cell viability is then assessed using a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue.

Genotoxicity

These assays are designed to detect the potential of the compound to cause genetic mutations or chromosomal damage.

-

Bacterial Reverse Mutation Assay (Ames Test): This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

-

In Vitro Micronucleus Assay (MNA): This assay, typically conducted in human peripheral blood lymphocytes or CHO cells, detects chromosomal damage.

Cardiovascular Safety: hERG Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.

-

Objective: To assess the inhibitory effect of the compound on the hERG channel.

-

Methodology: A patch-clamp electrophysiology study is the gold standard for evaluating hERG channel inhibition in a cell line expressing the channel.

In Vivo Toxicity Studies

Animal studies are essential for understanding the systemic effects of the compound. All in vivo studies must be conducted in compliance with relevant animal welfare regulations.

Acute Oral Toxicity

This study provides information on the short-term toxicity of a single high dose of the compound.

-

Guideline: OECD Guideline 423 (Acute Toxic Class Method).

-

Species: Rat (one sex, typically female).

-

Procedure: A stepwise procedure with a starting dose derived from in vitro cytotoxicity data. Animals are observed for 14 days for signs of toxicity and mortality.

Repeat-Dose Toxicity

This study provides information on the effects of repeated exposure to the compound.

-

Guideline: OECD Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents).

-

Species: Rat.

-

Procedure: The compound is administered daily for 28 days at three dose levels. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathology are evaluated.

Detailed Experimental Protocols

Protocol: In Vitro Cytotoxicity using MTT Assay

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate in cell culture medium. Replace the medium in the cell plate with the compound dilutions and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Data Interpretation and Risk Assessment

The culmination of this tiered approach is a comprehensive risk assessment. The findings from each study must be integrated to form a complete picture of the compound's safety profile. A weight-of-evidence approach should be used to determine if the compound has an acceptable risk-benefit profile to proceed to further development.

Conclusion

The preclinical safety and toxicity assessment of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate requires a methodical and multi-faceted approach. By leveraging in silico predictions, a suite of in vitro assays, and targeted in vivo studies, researchers can build a robust data package to understand the potential liabilities of this novel chemical entity. This proactive and scientifically rigorous evaluation is paramount to ensuring patient safety and is a cornerstone of successful drug development.

References

- BenchChem. A Comparative Safety Analysis of Piperidine Analogs for Drug Development.

- PubMed. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy.

- Taylor & Francis. Isoxazole – Knowledge and References.

- NextSDS. methyl 3-(piperidin-4-yl)

- ACS Public

- ScienceDirect.

- Australian Government Department of Health. Piperidine: Human health tier II assessment.

- Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.

- MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

Sources

The Versatile Scaffold: Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate as a Gateway to Novel Chemical Entities

Introduction: A Privileged Structure in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic combination of pharmacophoric elements is a cornerstone of rational drug design. Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate emerges as a quintessential building block, embodying this principle. It marries two highly valued heterocyclic systems: the piperidine ring, a ubiquitous motif in centrally active agents, and the isoxazole core, a versatile bioisostere and a key component in a multitude of approved therapeutics.[1][2][3] The inherent reactivity of this bifunctional molecule—possessing a secondary amine, a readily transformable ester, and a stable aromatic isoxazole ring—provides a rich platform for the generation of diverse chemical libraries. This guide offers an in-depth exploration of the synthetic utility of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate, presenting detailed protocols and expert insights for its application in discovery chemistry programs.

Core Reactivity and Synthetic Potential

The synthetic utility of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate is primarily centered around three reactive handles: the piperidine nitrogen, the methyl ester, and to a lesser extent, the isoxazole ring itself. The piperidine nitrogen is a nucleophilic center, readily undergoing a variety of C-N bond-forming reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be engaged in amide bond formation, or it can be directly converted to amides. The isoxazole ring is generally stable but can participate in certain transformations under specific conditions.

A strategic overview of the derivatization pathways for this building block is presented below:

Caption: Key derivatization pathways for Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate.

Application Protocols

The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a wide array of derivatives.

Protocol 1: N-Acylation of the Piperidine Ring

The formation of an amide bond at the piperidine nitrogen is a common strategy to introduce diverse functionality. This can be achieved by reaction with an acyl chloride or by coupling with a carboxylic acid using a suitable coupling agent.

Method A: Acylation with Acyl Chlorides

This method is straightforward and often proceeds with high yield for reactive acyl chlorides.

-

Materials:

-

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate hydrochloride

-

Acyl chloride (e.g., benzoyl chloride)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Suspend Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate hydrochloride (1.0 eq) in anhydrous DCM.

-

Add TEA or DIPEA (2.2 eq) and stir at room temperature until the starting material fully dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the acyl chloride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

Method B: Amide Coupling with Carboxylic Acids

-

Materials:

-

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate hydrochloride

-

Carboxylic acid (1.0 eq)

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1 eq)

-

DIPEA (3.0 eq)

-

Dimethylformamide (DMF), anhydrous

-

-

Procedure:

-

To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq).

-

Add the solution of the free-based piperidine to the activated carboxylic acid mixture.

-

Stir at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the crude product by column chromatography.

-

| Coupling Reagent | Base | Typical Solvent | Key Advantages |

| Acyl Chloride | TEA, DIPEA | DCM, THF | High reactivity, simple workup |

| HATU/DIPEA | DIPEA | DMF, DCM | High efficiency, low epimerization |

| EDC/Oxyma | DIPEA | DMF, CH3CN | Good for a wide range of substrates |

Table 1: Comparison of N-Acylation Conditions.

Protocol 2: Saponification of the Methyl Ester

Hydrolysis of the methyl ester to the corresponding carboxylic acid opens up another avenue for derivatization, particularly for amide bond formation where the amine component is tethered to a solid support or is part of a larger, more complex molecule.

-

Materials:

-

Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Methanol (MeOH)

-

Water

-

1N Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate (1.0 eq) in a mixture of THF or MeOH and water.

-

Add LiOH (2.0 eq) or an aqueous solution of NaOH (2.0 eq).

-

Stir the reaction at room temperature for 2-6 hours, monitoring the disappearance of the starting material by TLC or LC-MS.[5]

-

Upon completion, remove the organic solvent in vacuo.

-

Dilute the aqueous residue with water and wash with an organic solvent like ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer to 0 °C and acidify to pH 3-4 with 1N HCl.

-

Extract the product with ethyl acetate or a mixture of chloroform and isopropanol.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the carboxylic acid.

-

Sources

Application Note: Chemoselective N-Boc Protection of Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate

Target Audience: Synthetic chemists, medicinal chemists, and drug development professionals. Objective: To provide a self-validating, mechanistically grounded protocol for the chemoselective tert-butyloxycarbonyl (Boc) protection of a secondary amine in the presence of a base-sensitive methyl ester and a heteroaromatic isoxazole ring.

Strategic Overview & Molecular Analysis

The substrate, Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate , is a highly versatile building block in medicinal chemistry, featuring three distinct functional domains:

-

Piperidine Ring (Secondary Amine): The target nucleophile for protection. Commercial sources frequently supply this building block as a hydrochloride salt to ensure stability[1].

-

1,2-Oxazole (Isoxazole) Core: A stable heteroaromatic spacer that generally withstands standard protection conditions.

-

Methyl Carboxylate (Ester): A highly base-sensitive moiety susceptible to saponification (hydrolysis) if exposed to strong aqueous bases.

The primary synthetic challenge is achieving complete chemoselective protection of the piperidine nitrogen without inducing premature hydrolysis of the methyl ester.

Mechanistic Grounding & Causality

The Boc protection of amines utilizes Di-tert-butyl dicarbonate (Boc₂O) via a nucleophilic acyl substitution pathway[2]. The secondary amine of the piperidine ring attacks one of the electrophilic carbonyl carbons of Boc₂O[3]. This forms a tetrahedral intermediate that collapses, cleaving the C-O bond to expel a tert-butyl carbonate leaving group[4].

The defining feature of this mechanism is its thermodynamic driving force: the leaving group rapidly decomposes into carbon dioxide (CO₂) gas and tert-butanol[2]. The irreversible evolution of CO₂ pushes the reaction to completion[3].

Figure 1: Nucleophilic acyl substitution mechanism for N-Boc protection of secondary amines.

Base Selection Logic

While Boc protection can sometimes be performed without a base[3], the presence of the piperidine as a hydrochloride salt mandates the use of an external base to generate the active free amine[1]. Strong aqueous bases (e.g., NaOH) are strictly contraindicated due to the methyl ester. Instead, a mild organic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in an anhydrous solvent (Dichloromethane, DCM) is required to neutralize the HCl and act as an acid scavenger without triggering saponification[5].

Figure 2: Base selection logic to prevent methyl ester saponification during Boc protection.

Quantitative Reaction Parameters

The following stoichiometry is optimized for the hydrochloride salt of the substrate. If the free-base is used, reduce the TEA to 1.1 equivalents.

| Parameter | Reagent / Condition | Quantity / Value | Rationale (Causality) |

| Substrate | Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate HCl | 1.0 equiv | Limiting reagent[1]. |

| Protecting Agent | Di-tert-butyl dicarbonate (Boc₂O) | 1.05 - 1.1 equiv | A slight excess ensures complete conversion without complicating purification[5]. |

| Base | Triethylamine (TEA) | 2.5 equiv | 1.0 eq to neutralize the HCl salt; 1.5 eq to drive the reaction and neutralize generated acid[5]. |

| Solvent | Anhydrous Dichloromethane (DCM) | 0.1 - 0.2 M | Solubilizes the organic components; non-nucleophilic[4]. |

| Temperature | 0 °C warming to Room Temp (RT) | 0 °C (addition) | Cooling mitigates the exotherm and controls the rate of CO₂ evolution[5]. |

| Time | Reaction Duration | 2 - 4 hours | Typical timeframe for unhindered secondary piperidines[5]. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: visual cues (gas evolution) and analytical checkpoints (TLC) confirm the success of each phase.

Phase 1: Free-Basing and Activation

-

Dissolution: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, suspend Methyl 3-(piperidin-4-yl)-1,2-oxazole-5-carboxylate hydrochloride (1.0 equiv) in anhydrous DCM to achieve a concentration of 0.15 M[5].

-

Cooling: Submerge the flask in an ice-water bath (0 °C) and purge the system with an inert gas (Nitrogen or Argon). Causality: Anhydrous conditions prevent Boc₂O hydrolysis, while cooling prevents thermal degradation[5].

-

Base Addition: Add Triethylamine (2.5 equiv) dropwise via syringe. Stir for 10–15 minutes.

-

Validation Check: The suspension should transition to a clear or slightly hazy solution as the insoluble hydrochloride salt is converted to the soluble free amine.

-

Phase 2: Protection Propagation

-

Electrophile Addition: Dissolve Boc₂O (1.1 equiv) in a minimal volume of anhydrous DCM (approx. 1-2 mL) and add it dropwise to the reaction mixture at 0 °C[4].

-

Validation Check: Observe the reaction for mild effervescence. This is the CO₂ gas evolving, confirming that the nucleophilic attack and subsequent decomposition of the tert-butyl carbonate intermediate are actively occurring[2]. Do not run this reaction in a sealed, closed system to prevent pressure buildup[2].

-

-

Incubation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours[5].

-

Analytical Monitoring: Monitor the reaction via TLC (e.g., 50% Ethyl Acetate in Hexanes).

-

Validation Check: The starting material (a highly polar amine that usually streaks or stays near the baseline) should disappear, replaced by a distinct, less polar, UV-active product spot (the N-Boc derivative).

-

Phase 3: Chemoselective Workup & Isolation

The workup is specifically designed to remove excess TEA and Boc₂O without cleaving the newly formed Boc group or hydrolyzing the ester. 7. Quench: Dilute the reaction mixture with an equal volume of DCM. Quench by adding a saturated aqueous solution of NH₄Cl[5]. 8. Mild Acid Wash: Transfer to a separatory funnel. Wash the organic layer with a mild 5% aqueous citric acid solution (1x). Causality: Citric acid protonates and removes excess TEA into the aqueous layer but is not strong enough to cleave the acid-sensitive Boc group[4]. 9. Neutralization: Wash the organic layer with saturated aqueous NaHCO₃ (1x) to remove any acidic byproducts[5]. 10. Drying & Concentration: Wash with brine (1x), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. 11. Purification: If residual Boc₂O or impurities remain, purify via flash column chromatography on silica gel. Note: Because the product is no longer a basic amine, basic modifiers (like TEA) are not required in the eluent[5].

Troubleshooting & Analytical Validation

-

Incomplete Reaction (Starting Material Remains):

-

Cause: Inadequate neutralization of the HCl salt or degraded Boc₂O. Boc₂O can hydrolyze in the presence of atmospheric moisture[5].

-

Solution: Verify the pH of the reaction mixture is basic (pH ~9 on wet pH paper). Add an additional 0.2 equiv of fresh Boc₂O and 0.5 equiv of TEA.

-

-

Formation of Polar Byproducts:

-

Cause: Saponification of the methyl ester.

-

Solution: Ensure the DCM is strictly anhydrous and that no water was introduced prior to the quench step. Verify that TEA (a mild base) was used rather than a stronger inorganic base.

-

-

Analytical Signatures:

-

¹H NMR (CDCl₃): Look for the appearance of a massive, sharp singlet integrating to 9 protons at approximately δ 1.45 ppm, corresponding to the tert-butyl group[2]. The methyl ester singlet should remain intact near δ 3.95 ppm.

-

LC-MS: The target molecule will typically show an [M+H]+ peak corresponding to the exact mass of the protected product. A common fragmentation pattern in MS for Boc-protected amines is the loss of the Boc group (-100 Da, corresponding to loss of CO₂ and isobutylene) in the mass spectrometer source.

-

Sources

Application Note: High-Yield Ester Hydrolysis of Methyl 3-(piperidin-4-YL)-1,2-oxazole-5-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reliable, self-validating protocol for the ester hydrolysis of a basic amine-functionalized isoxazole, preventing heterocycle degradation and enabling efficient zwitterion isolation.

Mechanistic Grounding & Synthetic Strategy

The 1,2-oxazole (isoxazole) ring is a privileged pharmacophore in medicinal chemistry, prized for its metabolic stability and distinct electronic properties. However, chemical manipulation of isoxazole-containing building blocks—such as1[1]—requires careful navigation of two major synthetic hurdles:

-

Heterocycle Stability: The N–O bond of the isoxazole ring is its "Achilles' heel." 2[2], particularly when activated by electron-withdrawing groups like a 5-carboxylate. Elevated temperatures with NaOH or KOH frequently result in ring-opening to form β-enamino-ketoesters. Therefore, mild conditions using Lithium Hydroxide (LiOH) at room temperature are strictly required.

-

Zwitterion Management: The substrate features a basic piperidine nitrogen (pKa ~10) and an acidic isoxazole-5-carboxylate (pKa ~2.5). Hydrolyzing the ester yields a highly polar, zwitterionic amino acid. Traditional liquid-liquid extraction fails because the molecule remains highly water-soluble at neutral and acidic pH. 3[3] is required to isolate the product as a stable hydrochloride salt.

Comparative Hydrolysis Conditions

To highlight the causality behind our reagent selection, the following table summarizes the quantitative performance of various hydrolysis conditions on 3,5-disubstituted isoxazole esters.

| Reaction Condition | Reagents & Solvent | Temperature | Isoxazole Ring Stability | Estimated Yield |